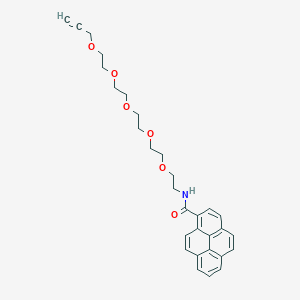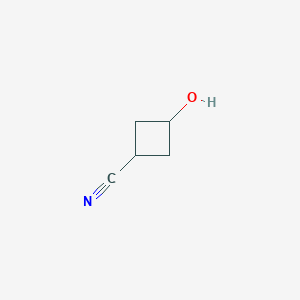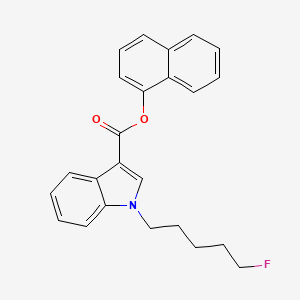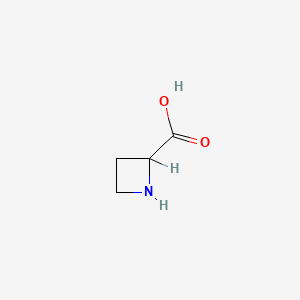
Azetidine-2-carboxylic acid
描述
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is structurally similar to proline. It features a four-membered azetidine ring with a carboxylic acid group attached to the second carbon atom. This compound is naturally occurring and has been identified in various plant species, including those in the Asparagaceae and Fabaceae families .
作用机制
Target of Action
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid (NPAA) that acts as an analog of the amino acid proline . Its primary targets are proteins that incorporate proline during biosynthesis . Aze can be misincorporated in place of proline, leading to changes in protein structure and function .
Mode of Action
Aze interferes with protein biosynthesis by being misincorporated in place of proline . This misincorporation occurs specifically on cytosolically translated proteins . The presence of Aze in proteins reduces their structural flexibility, leading to the formation of misfolded proteins .
Biochemical Pathways
The misincorporation of Aze into proteins triggers a series of biochemical responses. The unfolded protein response is upregulated during Aze treatment, implicating protein degradation of misfolded proteins . This response is part of the cell’s protein quality control mechanisms, which aim to maintain protein homeostasis .
Pharmacokinetics
It is known that some microorganisms can resist aze toxicity and even utilize it as a nitrogen source via gaba catabolism . This suggests that Aze can be absorbed and metabolized by certain organisms.
Result of Action
The misincorporation of Aze into proteins leads to the formation of misfolded proteins, which can cause proteotoxic stress . This can result in a broad range of toxic, inflammatory, and degenerative abnormalities in cells . In plants, Aze has been shown to inhibit root growth .
Action Environment
Aze is produced by certain plants as a defense mechanism against phytopathogenic microorganisms and predators . The effectiveness of Aze can be influenced by various environmental factors, such as the presence of other organisms and the availability of resources
生化分析
Biochemical Properties
Azetidine-2-carboxylic acid can evade the editing process during protein assembly in eukaryotic cells and be misincorporated into L-proline-rich proteins . This can potentially cause protein misfolding and other detrimental effects to cells . It is known to interact with enzymes, proteins, and other biomolecules, disrupting their normal function .
Cellular Effects
This compound has been shown to reduce cell viability and trigger pro-inflammatory and pro-apoptotic responses in BV2 microglial cells . It influences cell function by altering the expression of pro-inflammatory markers and causing a robust activation of the unfolded protein response genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by being misincorporated into proteins in place of proline . This results in proteins with reduced flexibility, affecting their folding and tertiary structure . The accumulation of these misfolded proteins obstructs cell proliferation and growth .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can lead to a wide range of toxic and teratogenic disorders . It has been shown to deter the growth of competing vegetation and poison predators . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can result in a range of malformations in various animal species including ducks, hamsters, mice, and rabbits .
Metabolic Pathways
This compound can be biodegraded as the only carbon and nitrogen source by bacteria . It is involved in cyclic amino acid metabolism via the action of the AzhA hydrolase .
Transport and Distribution
Due to its structural similarity with the amino acid L-proline, it can be assumed that it may follow similar transport pathways .
Subcellular Localization
Given its ability to be incorporated into proteins, it can be found wherever these proteins are localized within the cell .
准备方法
Synthetic Routes and Reaction Conditions
-
From γ-Aminobutyric Acid (GABA)
Step 1: α-Bromination of GABA to form γ-amino-α-bromobutyric acid.
Step 2: Elimination of hydrogen bromide from the intermediate.
Step 3: Cyclization using barium hydroxide solution to yield azetidine-2-carboxylic acid.
-
From α,γ-Diaminobutyric Acid
Step 1: Treatment with a mixture of nitrous and hydrochloric acids to form γ-amino-α-chlorobutyric acid.
Step 2: Elimination of hydrogen chloride.
Step 3: Cyclization using barium hydroxide solution to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions
-
Substitution Reactions
- Azetidine-2-carboxylic acid can undergo substitution reactions where the carboxylic acid group or the hydrogen atoms on the azetidine ring are replaced by other functional groups.
-
Oxidation and Reduction
- The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached.
科学研究应用
Chemistry
- Azetidine-2-carboxylic acid is used as a building block in organic synthesis due to its unique ring structure and reactivity .
Biology
- It is incorporated into proteins in place of proline, which can alter protein structure and function. This property is utilized in studies of protein folding and stability .
Medicine
- The compound has been investigated for its potential therapeutic applications, including its role as an inhibitor of collagen synthesis and its anti-angiogenic properties .
Industry
相似化合物的比较
Similar Compounds
-
Proline
- Proline is a five-membered ring amino acid that is structurally similar to azetidine-2-carboxylic acid but has different biological properties.
-
Hydroxyproline
- Hydroxyproline is a hydroxylated derivative of proline that plays a crucial role in collagen stability.
-
Pyrrolidine-2-carboxylic acid
- This compound is another proline analog with a different ring structure.
Uniqueness
- This compound is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties compared to its five-membered counterparts like proline and hydroxyproline. Its ability to be misincorporated into proteins makes it a valuable tool for studying protein structure and function .
属性
IUPAC Name |
azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859699 | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2517-04-6, 20063-89-2, 2133-34-8 | |
| Record name | (±)-2-Azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinecarboxylic Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZETIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B3415346.png)


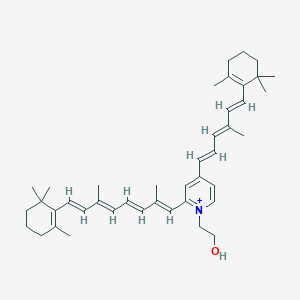
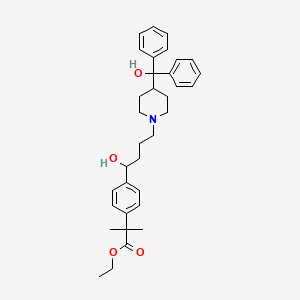
![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)
